(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, an azetidine ring, and an isoxazole ring. The 1,2,4-oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The azetidine ring is a four-membered cyclic amine, and the isoxazole ring is a five-membered ring containing an oxygen atom and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the oxadiazole ring is known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the oxadiazole ring could potentially enhance the compound’s stability and electron-withdrawing capacity .Scientific Research Applications
Azetidinone and Oxadiazole Chemistry
Azetidinone and oxadiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The study by Zoghbi and Warkentin (1992) explored the reactions of β-lactam-4-ylidene, highlighting the challenges in achieving azetinone formation over intermolecular reactions. This research provides insights into the reactivity and potential applications of azetidinone derivatives in synthetic chemistry, which could be relevant for compounds such as (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone (Zoghbi & Warkentin, 1992).
Metabolism and Pharmacokinetics
Research on the metabolism of strained rings, like those found in oxadiazole and azetidinone derivatives, provides valuable information on how these compounds are processed in biological systems. The metabolism of AZD1979, a compound containing both an oxadiazole and an azetidinone ring, demonstrated the involvement of glutathione S-transferase in the formation of glutathione-conjugated spiro-azetidine without prior bioactivation. This study by Li et al. (2019) underscores the importance of understanding the metabolic pathways of complex molecules for their potential therapeutic applications (Li et al., 2019).
Synthesis and Biological Activity
The synthesis of novel derivatives containing isoxazole, oxadiazole, and methanone groups has been explored due to their potential antibacterial activities. Research by Sangepu et al. (2016) and Rai et al. (2010) describes the synthesis and characterization of such compounds, along with evaluations of their biological activities. These studies highlight the potential of this compound analogs in developing new antimicrobial agents (Sangepu et al., 2016); (Rai et al., 2010).
Molecular Interactions and Crystal Packing
The study of molecular interactions and crystal packing provides insights into the structural aspects of compounds like this compound. Sharma et al. (2019) investigated the role of lone pair-π interaction and halogen bonding in the crystal packing of 1,2,4-oxadiazole derivatives, offering valuable information on how these interactions influence the stability and properties of such molecules (Sharma et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-10-17-15(23-18-10)12-8-20(9-12)16(21)13-7-14(22-19-13)11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEBORKMCSSQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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